2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
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Overview
Description
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a nitrile group, making it a versatile molecule for chemical modifications and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting potential targets could be microbial proteins or cancer cell receptors.
Mode of Action
This can lead to changes in cellular processes, potentially inhibiting growth in the case of microbes or cancer cells .
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it may interfere with essential biochemical pathways in microbes or cancer cells, such as dna replication, protein synthesis, or cell division .
Result of Action
Based on its potential antimicrobial and anticancer activities, it may lead to the death of microbial cells or cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile typically involves the reaction of piperazine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) to facilitate the formation of the chloroacetylated piperazine intermediate . This intermediate is then reacted with 3-methylbutanenitrile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, amines, carboxylic acids, and heterocyclic compounds .
Scientific Research Applications
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide
- **7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad range of biological activities. Its structural features make it a valuable scaffold for the development of new compounds with enhanced properties .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXUUYLMGOTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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